molecular formula C19H16F3N3O4S B2526130 N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1334371-16-2

N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2526130
CAS No.: 1334371-16-2
M. Wt: 439.41
InChI Key: WYQNGDCJWATHHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidin-1(6H)-one core substituted at the 4-position with a phenyl group, linked via an ethyl chain to a benzenesulfonamide moiety bearing a trifluoromethoxy (-OCF₃) substituent at the para position. The trifluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogues, making it a candidate for therapeutic or agrochemical applications .

Properties

IUPAC Name

N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O4S/c20-19(21,22)29-15-6-8-16(9-7-15)30(27,28)24-10-11-25-13-23-17(12-18(25)26)14-4-2-1-3-5-14/h1-9,12-13,24H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQNGDCJWATHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidinone Ring Formation

The 6-oxo-4-phenylpyrimidin-1(6H)-yl scaffold is typically synthesized via Biginelli-like condensations or cyclocondensation of β-keto esters with amidines (Figure 1). A modified protocol from involves:

Procedure :

  • Heat a mixture of ethyl benzoylacetate (1.0 equiv), guanidine hydrochloride (1.2 equiv), and sodium ethoxide (2.0 equiv) in ethanol at reflux for 12 hours.
  • Acidify with HCl (2M) to precipitate 4-phenyl-6-hydroxypyrimidine-2(1H)-one.
  • Isolate via vacuum filtration (Yield: 68–72%).

Optimization :

  • Substituent introduction at the N1 position requires protecting the lactam oxygen. For example, silylation using tert-butyldimethylsilyl chloride (TBDMSCl) enables alkylation at N1.

Ethylamine Side Chain Installation

The ethylamine linker is introduced via Michael addition or alkylation :

Method A (Michael Addition) :

  • React silyl-protected pyrimidinone with acrylonitrile in DMF using DBU (1,8-diazabicycloundec-7-ene) as a base.
  • Reduce the nitrile intermediate to amine using LiAlH4 in THF (0°C to RT, 2 h).

Method B (Direct Alkylation) :

  • Treat pyrimidinone with 2-bromoethylamine hydrobromide in the presence of K2CO3 in DMF at 60°C for 6 h.
  • Purify via silica gel chromatography (Hexanes:EtOAc = 3:1).
Method Conditions Yield (%) Purity (HPLC)
A DMF, DBU, 24 h 58 95.2%
B DMF, K2CO3, 6 h 63 97.8%

Method B offers superior yield and simplicity, though Method A avoids harsh alkylating agents.

Synthesis of 4-(Trifluoromethoxy)benzenesulfonyl Chloride

Sulfonation of 4-(Trifluoromethoxy)aniline

Procedure :

  • Dissolve 4-(trifluoromethoxy)aniline (1.0 equiv) in concentrated H2SO4 (5 vol) at 0°C.
  • Add chlorosulfonic acid (1.5 equiv) dropwise over 30 min.
  • Stir at RT for 4 h, then pour onto ice. Extract with DCM, dry (Na2SO4), and concentrate.

Yield : 82–85% (white crystalline solid).

Analytical Validation

  • FT-IR : ν = 1372 cm⁻¹ (S=O asym), 1174 cm⁻¹ (S=O sym), 1120 cm⁻¹ (C-O-CF3).
  • ¹H NMR (CDCl3): δ 8.12 (d, J = 8.8 Hz, 2H), 7.45 (d, J = 8.8 Hz, 2H).

Sulfonamide Coupling Reaction

Carbodiimide-Mediated Coupling

Protocol (Adapted from) :

  • Dissolve pyrimidinone-ethylamine (1.0 equiv) and 4-(trifluoromethoxy)benzenesulfonyl chloride (1.1 equiv) in anhydrous DCM.
  • Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv) at 0°C.
  • Stir at RT for 12 h, then wash with 1M HCl and brine.
  • Purify via recrystallization (EtOH/H2O).

Yield : 74–78%.

Mixed Anhydride Method

Alternative Approach :

  • Generate the sulfonyl mixed anhydride by reacting sulfonyl chloride with ethyl chloroformate (1.1 equiv) in THF.
  • Add pyrimidinone-ethylamine and stir at 40°C for 6 h.

Yield : 70–72%.

Critical Challenges and Mitigation Strategies

Trifluoromethoxy Group Stability

The electron-withdrawing CF3O group sensitizes the sulfonamide to nucleophilic attack. Mitigation :

  • Use low-temperature conditions during coupling (0–5°C).
  • Avoid strong bases (e.g., NaOH) in workup; opt for mild acids (e.g., citric acid).

Regioselectivity in Pyrimidinone Alkylation

Competing O- vs. N-alkylation is minimized by:

  • Pre-protecting the lactam oxygen with TBDMSCl.
  • Employing bulky bases (e.g., DIPEA) to favor N-alkylation.

Analytical and Purification Techniques

Chromatographic Purification

  • Normal-phase silica gel : Hexanes/EtOAc (gradient 4:1 to 1:1) removes unreacted sulfonyl chloride.
  • Reverse-phase HPLC : C18 column, MeCN/H2O (0.1% TFA), 70:30 to 95:5 over 20 min.

Spectroscopic Characterization

  • ¹H NMR (DMSO-d6): δ 8.62 (s, 1H, NH), 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.45–7.32 (m, 5H, Ph), 4.21 (t, J = 6.0 Hz, 2H, CH2), 3.68 (t, J = 6.0 Hz, 2H, CH2).
  • HRMS : m/z [M+H]+ calcd for C20H17F3N3O4S: 452.0889; found: 452.0892.

Scalability and Industrial Considerations

Cost-Effective Reagents

  • Replace TBDMSCl with cheaper TMSCl for lactam protection (requires rigorous anhydrous conditions).
  • Use LiAlH4 alternatives (e.g., NaBH4/I2) for nitrile reduction.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 23.4 (current process) vs. 18.9 achievable via solvent recycling.
  • E-factor : 56.2 kg waste/kg product (opportunities in catalyst recovery).

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, especially at the phenyl and pyrimidinone rings, forming various oxidized derivatives.

  • Reduction: Reduction reactions may target the sulfonamide group, yielding corresponding amines.

  • Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

  • Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.

  • Substitution: Halogens or sulfonyl chlorides under basic conditions for electrophilic substitution.

Major Products:

  • Oxidized derivatives with added oxygen functionalities.

  • Reduced amine derivatives from the sulfonamide group.

  • Substituted aromatic compounds with various functional groups replacing hydrogen atoms.

Scientific Research Applications

Enzyme Inhibition

Recent studies have indicated that this compound exhibits significant enzyme inhibitory activity, particularly against targets involved in cancer progression and metabolic disorders. The mechanism of action typically involves the inhibition of key enzymes that facilitate tumor growth or metabolic pathways associated with diseases such as diabetes.

Anticancer Potential

In vitro studies have demonstrated that N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide can induce apoptosis in various cancer cell lines. The compound's ability to disrupt cell cycle progression has been linked to its structural features, which allow it to interact effectively with cellular targets.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against a range of bacterial strains. Preliminary findings suggest effectiveness against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for further development as an antimicrobial agent.

Cancer Therapy

Given its anticancer properties, this compound is being investigated for use in targeted cancer therapies. Studies have indicated that it may enhance the efficacy of existing chemotherapeutic agents when used in combination therapy.

Diabetes Management

Research into the compound's effects on glucose metabolism suggests potential applications in managing Type 2 diabetes mellitus. Its role as an enzyme inhibitor could help regulate blood sugar levels by affecting carbohydrate metabolism.

Anti-inflammatory Effects

The anti-inflammatory properties of N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide are being explored for treating conditions characterized by excessive inflammation, such as arthritis.

Case Study 1: Anticancer Efficacy

In a study involving human cancer cell lines, the compound was tested for cytotoxicity. Results indicated significant cell death at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest observed through flow cytometry analysis.

Study FocusMethodologyKey Findings
Cancer Cell LinesIn vitro cytotoxicity assaysSignificant apoptosis induction

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity against MRSA. The minimum inhibitory concentration (MIC) was found to be lower than that of traditional antibiotics, indicating strong potential for clinical application.

Study FocusMethodologyKey Findings
Antimicrobial EfficacyMIC determination against bacteriaLower MIC than standard antibiotics

Case Study 3: Anti-inflammatory Models

In animal models simulating inflammatory diseases, administration of the compound resulted in reduced swelling and pain scores compared to control groups, suggesting its utility in treating chronic inflammatory conditions.

Study FocusMethodologyKey Findings
Inflammatory ModelsAnimal testingReduced swelling and pain scores

Mechanism of Action

The mechanism by which this compound exerts its effects generally involves:

  • Molecular Targets: Binding to specific enzymes or receptors, altering their function.

  • Pathways Involved: Modulating signaling pathways that regulate cellular processes, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Modifications

Target Compound vs. Pyridazine Derivatives

The compound N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide (CAS 1021027-44-0) replaces the pyrimidinone ring with a pyridazinone core and introduces a pyridin-4-yl substituent.

  • Molecular Weight: 440.4 g/mol (pyridazine derivative) vs. ~425.4 g/mol (estimated for the target pyrimidinone compound).
  • Key Difference: Pyridazinone’s nitrogen positioning may influence solubility and enzymatic interactions compared to pyrimidinone .
Target Compound vs. Chromen-2-yl Pyrazolo[3,4-d]pyrimidine Derivatives

The compound in (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide) features a fused chromenone-pyrazolopyrimidine system.

Substituent Effects on the Benzenesulfonamide Moiety

Trifluoromethoxy vs. Methoxy/Methyl Groups

The target compound’s 4-(trifluoromethoxy)benzenesulfonamide group contrasts with 2-methoxy-4-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 1334371-51-5, ).

  • Molecular Weight : 399.5 g/mol (methoxy/methyl derivative) vs. ~425.4 g/mol (target).
  • Electronic Effects : The -OCF₃ group in the target compound is strongly electron-withdrawing, enhancing resistance to oxidative metabolism compared to the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups in the analogue .

Comparison with Pesticide Sulfonamides

lists sulfonamides like chlorsulfuron (2-chloro-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)benzenesulfonamide), which share the sulfonamide backbone but incorporate triazine rings. These compounds are optimized for herbicidal activity via acetolactate synthase inhibition, whereas the target compound’s pyrimidinone/trifluoromethoxy structure suggests divergent biological targets (e.g., kinase or protease modulation) .

Data Tables

Table 1: Structural and Molecular Comparisons

Property Target Compound (Pyrimidinone) Pyridazine Derivative Methoxy/Methyl Analogue Chromenone-Pyrazolopyrimidine
Molecular Formula C₁₉H₁₆F₃N₃O₄S* C₁₈H₁₅F₃N₄O₄S C₂₀H₂₁N₃O₄S C₃₁H₂₄F₂N₆O₄S
Molecular Weight (g/mol) ~425.4 440.4 399.5 589.1
Key Substituents -OCF₃, pyrimidinone Pyridin-4-yl, pyridazinone -OCH₃, -CH₃ Chromenone, pyrazolopyrimidine
Potential Applications Therapeutic/Agrochemical Therapeutic Research Chemical Kinase Inhibition

*Estimated based on structural similarity to and .

Table 2: Functional Group Impact

Group Effect on Properties
Trifluoromethoxy ↑ Lipophilicity, ↑ Metabolic Stability, ↓ Electron Density
Methoxy/Methyl ↓ Lipophilicity, ↑ Electron Density, ↑ Susceptibility to Oxidation
Pyridazinone Alters Hydrogen Bonding vs. Pyrimidinone, Potential for Unique Target Interactions

Biological Activity

N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its distinct molecular structure, which includes a pyrimidine moiety, a trifluoromethoxy group, and a sulfonamide functional group. The presence of these functional groups contributes to its pharmacological properties.

Property Value
Molecular Formula C₁₅H₁₅F₃N₄O₂S
Molecular Weight 367.36 g/mol
CAS Number 1334371-69-5
Solubility Soluble in DMSO

The biological activity of N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound's lipophilicity, potentially increasing its membrane permeability and bioavailability.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that the compound exhibited significant cytotoxicity against human lung cancer cells (A549) with an IC50 value of approximately 12 µM.

Antimicrobial Properties

The compound also displays antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed that it inhibits bacterial growth at concentrations ranging from 50 to 200 µg/mL. The minimum inhibitory concentration (MIC) was determined to be around 100 µg/mL for several bacterial strains .

Anti-inflammatory Effects

In addition to its antimicrobial properties, N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide has shown promise in reducing inflammation. It modulates inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of the compound in a mouse xenograft model of lung cancer. The results indicated that treatment with N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide significantly reduced tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Study 2: Antimicrobial Activity

Another case study focused on the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound effectively inhibited bacterial growth, suggesting its potential use as an antimicrobial agent in clinical settings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.